molecular formula C25H21N3O2S B2666658 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-58-0

4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2666658
CAS RN: 391227-58-0
M. Wt: 427.52
InChI Key: VCZWOODDBJACPH-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds containing a benzoyl group attached to an amide group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamides typically consists of a benzene ring attached to a CONH2 group . The exact structure can vary depending on the specific benzamide compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on their specific structure. For example, they generally have high melting points and are usually soluble in organic solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide”:

Antibacterial Activity

4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has shown promising antibacterial properties. Research indicates that compounds with similar structures can inhibit the growth of various gram-positive and gram-negative bacteria. This makes it a potential candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance .

Antioxidant Properties

This compound exhibits significant antioxidant activity. It can scavenge free radicals and chelate metal ions, which are crucial for preventing oxidative stress-related damage in biological systems. This property is valuable for developing treatments for diseases where oxidative stress plays a key role, such as neurodegenerative diseases and certain cancers .

Anticancer Activity

Studies have shown that derivatives of benzamide, including 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, possess anticancer properties. These compounds can inhibit the proliferation of various cancer cell lines, including human promyelocytic leukemic cells and human hepatocellular carcinoma cells. This makes them potential candidates for cancer therapy .

Insecticidal Activity

This compound has been investigated for its insecticidal properties. It has shown effectiveness against pests such as Plutella xylostella (diamondback moth), which is a significant pest in agriculture. The insecticidal activity is attributed to its ability to inhibit chitin synthesis, which is essential for the growth and development of insects .

Antifungal Activity

4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide also exhibits antifungal properties. It can inhibit the growth of various fungal species, making it a potential candidate for developing antifungal agents. This is particularly important for treating fungal infections in both medical and agricultural settings .

Anti-inflammatory Activity

Research has indicated that benzamide derivatives can have anti-inflammatory effects. This compound can potentially inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This makes it a candidate for developing treatments for inflammatory diseases such as arthritis .

Antiviral Activity

There is evidence that compounds similar to 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can exhibit antiviral properties. These compounds can inhibit the replication of certain viruses, making them potential candidates for antiviral drug development .

Potential Use in Drug Discovery

Given its diverse biological activities, 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a valuable scaffold in drug discovery. Its structure can be modified to enhance its activity and selectivity towards various biological targets, making it a versatile compound for developing new therapeutic agents .

Research on Chemical Intermediates Molecules SpringerLink

properties

IUPAC Name

4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-15-13-16(2)21(17(3)14-15)24-27-28-25(31-24)26-23(30)20-11-9-19(10-12-20)22(29)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZWOODDBJACPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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